2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by its unique structure, which includes multiple functional groups such as hydrazino, oxoacetamide, and ethoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide typically involves a multi-step process:
-
Formation of the Benzylidene Hydrazine Intermediate
Reactants: 4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzaldehyde and hydrazine hydrate.
Conditions: The reaction is carried out in ethanol under reflux conditions for several hours to form the benzylidene hydrazine intermediate.
-
Condensation with Ethoxyphenyl Oxoacetamide
Reactants: The benzylidene hydrazine intermediate and N-(4-ethoxyphenyl)-2-oxoacetamide.
Conditions: The condensation reaction is performed in the presence of a suitable catalyst, such as acetic acid, under reflux conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxoacetamide group, converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products
Oxidation: Formation of 4-[(4-chlorobenzyl)oxy]-3-ethoxybenzoic acid.
Reduction: Formation of 2-((2E)-2-{4-[(4-chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-aminoacetamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
Biological Probes: Due to its unique structure, the compound can be used as a probe to study biological processes, such as enzyme interactions and receptor binding.
Medicine
Drug Development: The compound’s potential pharmacological properties make it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazino and oxoacetamide groups can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **2-((2E)-2-{4-[(4-Methylbenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
- **2-((2E)-2-{4-[(4-Bromobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide
Uniqueness
The uniqueness of 2-((2E)-2-{4-[(4-Chlorobenzyl)oxy]-3-ethoxybenzylidene}hydrazino)-N-(4-ethoxyphenyl)-2-oxoacetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 4-chlorobenzyl group, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C26H26ClN3O5 |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
N'-[(E)-[4-[(4-chlorophenyl)methoxy]-3-ethoxyphenyl]methylideneamino]-N-(4-ethoxyphenyl)oxamide |
InChI |
InChI=1S/C26H26ClN3O5/c1-3-33-22-12-10-21(11-13-22)29-25(31)26(32)30-28-16-19-7-14-23(24(15-19)34-4-2)35-17-18-5-8-20(27)9-6-18/h5-16H,3-4,17H2,1-2H3,(H,29,31)(H,30,32)/b28-16+ |
InChI Key |
LVRICDADTAREQQ-LQKURTRISA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.